molecular formula C10H20N2O B7985357 2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7985357
M. Wt: 184.28 g/mol
InChI Key: NSQBOVWGYQYVNP-SNVBAGLBSA-N
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Description

2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of a pyrrolidine ring, a cyclopropyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be catalyzed by transition metals or other reagents.

    Attachment of the Ethanol Moiety: The ethanol group is attached through nucleophilic substitution reactions, where the hydroxyl group of ethanol reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted ethanol derivatives.

Scientific Research Applications

2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-methanol
  • **2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propanol

Uniqueness

2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBOVWGYQYVNP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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